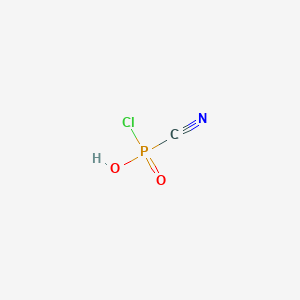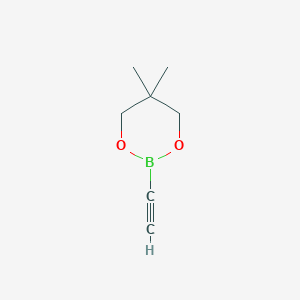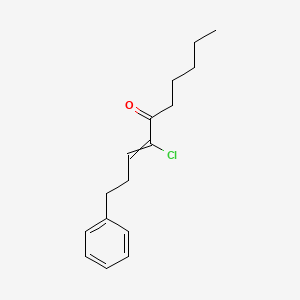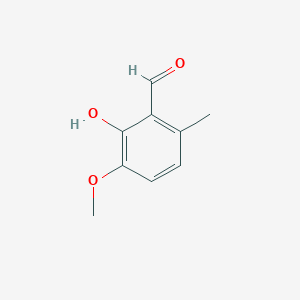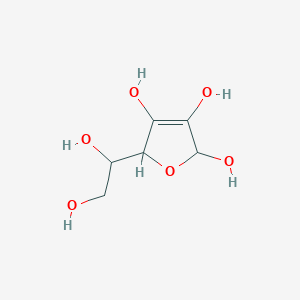![molecular formula C9H10ClN3O2 B12564212 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol CAS No. 193887-75-1](/img/structure/B12564212.png)
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 227.6479 daltons . This compound is characterized by the presence of an azido group, a chlorophenyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol typically involves the reaction of 4-azido-3-chlorobenzyl alcohol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Scientific Research Applications
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making the compound valuable in various chemical and biological applications .
Comparison with Similar Compounds
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol can be compared with other similar compounds such as:
2-[(4-Azido-3-fluorophenyl)methoxy]ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and applications.
2-[(4-Azido-3-bromophenyl)methoxy]ethan-1-ol:
2-[(4-Azido-3-methylphenyl)methoxy]ethan-1-ol: The presence of a methyl group instead of chlorine can alter its reactivity and suitability for different applications.
Properties
CAS No. |
193887-75-1 |
|---|---|
Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-[(4-azido-3-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-5-7(6-15-4-3-14)1-2-9(8)12-13-11/h1-2,5,14H,3-4,6H2 |
InChI Key |
JEBJIBVPGROOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COCCO)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


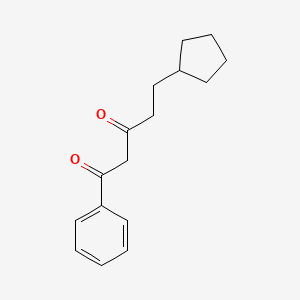


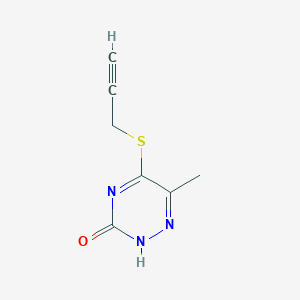
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

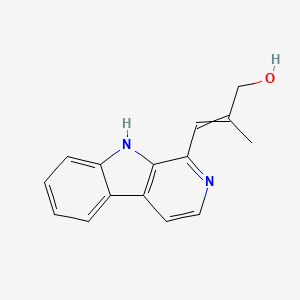

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
